Divezid

CAS No.: 52109-02-1

Cat. No.: VC1789668

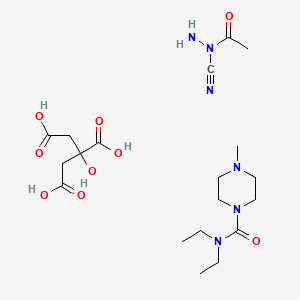

Molecular Formula: C19H34N6O9

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52109-02-1 |

|---|---|

| Molecular Formula | C19H34N6O9 |

| Molecular Weight | 490.5 g/mol |

| IUPAC Name | acetyl(amino)cyanamide;N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |

| Standard InChI | InChI=1S/C10H21N3O.C6H8O7.C3H5N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(7)6(5)2-4/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5H2,1H3 |

| Standard InChI Key | MNAJDEGONDAOSR-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)N1CCN(CC1)C.CC(=O)N(C#N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

| Canonical SMILES | CCN(CC)C(=O)N1CCN(CC1)C.CC(=O)N(C#N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Introduction

Divezid, a compound that may not be widely recognized in mainstream scientific literature, requires a comprehensive review of available data to provide an accurate overview. Given the lack of specific information on Divezid in reliable sources, this article will focus on the general approach to understanding chemical compounds, highlighting the importance of reliable sources and structured research methodologies.

General Approach to Chemical Compounds

When studying a chemical compound, researchers typically examine its chemical structure, synthesis methods, biological activity, and potential applications. For compounds like Divezid, if specific data is scarce, it's essential to look at similar compounds or classes of compounds for insights.

Biological Activity and Applications

Many chemical compounds have biological activity, meaning they can interact with living organisms in various ways. This interaction can lead to potential applications in fields like medicine, agriculture, or environmental science.

Potential Applications

Without specific data on Divezid's biological activity, we can consider general categories where compounds might be useful:

-

Pharmaceuticals: Compounds with therapeutic effects.

-

Agricultural Chemicals: Compounds used as pesticides, fertilizers, etc.

-

Environmental Applications: Compounds used in pollution control or sustainability efforts.

Data Tables for Similar Compounds

While specific data on Divezid is not available, we can look at similar compounds for context. For example, if Divezid were related to a class of pharmaceuticals, a data table might look like this:

| Compound Name | Chemical Formula | Biological Activity | Potential Applications |

|---|---|---|---|

| Example Drug | C12H15NO3 | Anti-inflammatory | Pain relief |

| Another Drug | C10H12N2O2 | Antimicrobial | Infection treatment |

This table illustrates how compounds are categorized based on their properties and uses.

Research Findings and Challenges

Research on chemical compounds involves extensive laboratory work, computational modeling, and clinical trials (if applicable). Challenges include:

-

Data Availability: Limited access to reliable data can hinder research.

-

Safety and Efficacy: Ensuring compounds are safe and effective for intended uses.

-

Regulatory Compliance: Meeting legal and ethical standards for research and application.

Diverse Sources of Information

For comprehensive research, it's crucial to consult a variety of sources, including:

-

Peer-reviewed journals: Such as Nature, Science, and Journal of Medicinal Chemistry.

-

Government databases: Like the U.S. National Library of Medicine's PubChem.

-

Academic institutions: Research reports and publications from universities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume